![molecular formula C14H14N2O3 B13913640 5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)
5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methoxy-2’,6-dimethyl[4,4’-bipyridine]-3-carboxylic acid is an organic compound belonging to the bipyridine family. Bipyridines are known for their versatile applications in coordination chemistry, particularly as ligands in the formation of metal complexes. This compound’s unique structure, featuring methoxy and dimethyl substitutions, makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Methoxy-2’,6-dimethyl[4,4’-bipyridine]-3-carboxylic acid typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which uses 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts as starting materials . The reaction conditions often require elevated temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5’-Methoxy-2’,6-dimethyl[4,4’-bipyridine]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethyl positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Applications De Recherche Scientifique
5’-Methoxy-2’,6-dimethyl[4,4’-bipyridine]-3-carboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, particularly in the modulation of enzyme activity and receptor binding.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5’-Methoxy-2’,6-dimethyl[4,4’-bipyridine]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .
Comparaison Avec Des Composés Similaires
4,4’-Dimethoxy-2,2’-bipyridine: Another bipyridine derivative with methoxy substitutions.
6,6’-Dimethyl-2,2’-bipyridine: Features dimethyl substitutions at different positions.
4,4’-Bipyridine: The parent compound without any substitutions.
Uniqueness: 5’-Methoxy-2’,6-dimethyl[4,4’-bipyridine]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
4-(5-methoxy-2-methylpyridin-4-yl)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-8-4-10(12(6-15-8)14(17)18)11-5-9(2)16-7-13(11)19-3/h4-7H,1-3H3,(H,17,18) |
Clé InChI |
AVEQILKBQLEDQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)C(=O)O)C2=C(C=NC(=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


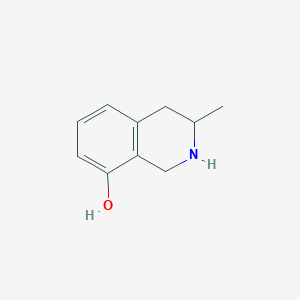
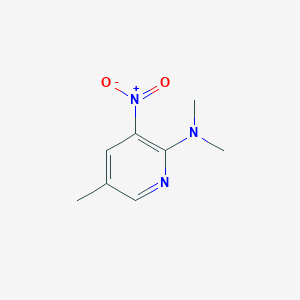


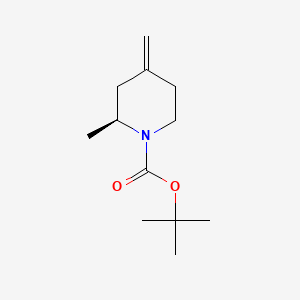
![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
![(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride](/img/structure/B13913574.png)
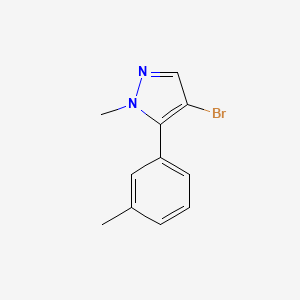
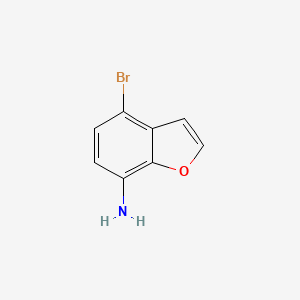
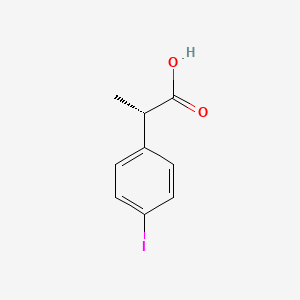
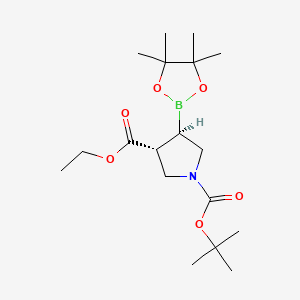
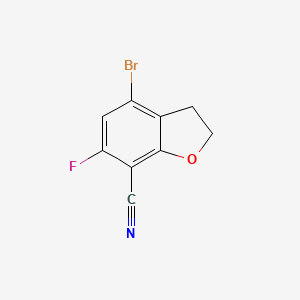
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
![(2R,4S)-N-[2-chloro-1-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13913624.png)
